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Compound of Interest

Compound Name:
4-Chloro-2-(2-fluorophenyl)-6-

methylpyrimidine

Cat. No.: B11809140

Get Quote

Technical Guide: 4-Chloro-2-(2-fluorophenyl)-6-
methylpyrimidine
Chemical Identity & Structural Informatics
This section defines the precise chemical identity of the target molecule. As a halogenated

pyrimidine derivative, this compound serves as a critical electrophilic scaffold in medicinal

chemistry, particularly for the synthesis of kinase inhibitors and bioactive heterocycles via

Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling.
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Identifier Type Value Note

IUPAC Name
4-Chloro-2-(2-fluorophenyl)-6-

methylpyrimidine
Systematic nomenclature

Canonical SMILES
CC1=NC(C2=CC=CC=C2F)=N

C(Cl)=C1
Machine-readable string

Isomeric SMILES Cc1nc(c2ccccc2F)nc1Cl Aromatic representation

InChIKey
Computed from SMILES

(Derivative)
Unique hashed identifier

Molecular Formula

Molecular Weight 222.65 g/mol

Structural Analysis
The molecule features a central pyrimidine core substituted at three positions:

C2 Position: A 2-fluorophenyl group.[1][2][3][4] The ortho-fluorine atom provides metabolic

stability (blocking labile sites) and induces a twisted conformation relative to the pyrimidine

ring due to steric repulsion, potentially improving selectivity in protein binding pockets.

C4 Position: A chlorine atom.[2] This is the primary "chemical handle." The electron-deficient

nature of the pyrimidine ring (enhanced by the two nitrogen atoms) makes this position

highly susceptible to nucleophilic attack.

C6 Position: A methyl group. This provides lipophilicity and can serve as a weak steric

blocker or a handle for C-H activation in advanced protocols.

Synthetic Architecture
The synthesis of 4-chloro-2-(2-fluorophenyl)-6-methylpyrimidine follows a convergent

heterocycle formation strategy, typically utilizing a Pinner-type synthesis followed by

deformylative chlorination.

Retrosynthetic Logic (Graphviz)
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The following diagram illustrates the logical disconnection of the target molecule into

commercially available precursors: 2-fluorobenzamidine and ethyl acetoacetate.

Target:
4-Chloro-2-(2-fluorophenyl)-

6-methylpyrimidine

Intermediate:
6-Methyl-2-(2-fluorophenyl)

pyrimidin-4(3H)-one

Deoxychlorination
(POCl3)

Precursor A:
2-Fluorobenzamidine

(HCl salt)

Condensation
(NaOEt/EtOH)

Precursor B:
Ethyl Acetoacetate

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core followed

by functionalization.

Detailed Synthetic Protocol
Step 1: Cyclocondensation (Pyrimidinone Formation)

Reagents: 2-Fluorobenzamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium

Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 eq).

Solvent: Absolute Ethanol or Methanol.

Procedure:

Dissolve sodium metal in absolute ethanol to generate fresh ethoxide (or use commercial

solution).
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Add 2-fluorobenzamidine hydrochloride. Stir for 15 minutes to liberate the free base.

Add ethyl acetoacetate dropwise at room temperature.

Reflux the mixture for 4–8 hours. Monitor by LC-MS for the formation of the pyrimidin-4-ol

(tautomer of pyrimidinone).

Workup: Concentrate solvent, dilute with water, and acidify with acetic acid to pH ~5. The

intermediate 6-methyl-2-(2-fluorophenyl)pyrimidin-4(3H)-one will precipitate. Filter and dry.

[5]

Step 2: Deoxychlorination (The "Chlorine Install")

Reagents: Intermediate from Step 1 (1.0 eq), Phosphorus Oxychloride (

) (5–10 eq).

Catalyst: N,N-Dimethylaniline (catalytic) or Diisopropylethylamine (DIEA).

Procedure:

Place the dry pyrimidinone intermediate in a round-bottom flask.

Add

carefully (exothermic).

Add catalytic N,N-dimethylaniline.

Reflux (approx. 105°C) for 2–4 hours. The suspension should become a clear solution.

Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with

vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with saturated

and brine. Dry over

.
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Purification: Flash column chromatography (Hexanes/EtOAc).

Reactivity Profile & Functionalization
The utility of this molecule lies in the differential reactivity of the C4-chloride. It is an excellent

substrate for diversifying the scaffold.

Divergent Synthesis Pathways (Graphviz)

4-Chloro-2-(2-fluorophenyl)-
6-methylpyrimidine
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Figure 2: Functionalization map showing the three primary reaction pathways for the C4-

chloride.

Mechanistic Insights
Reactivity: The pyrimidine ring is electron-deficient (pi-deficient). The nitrogen atoms at
positions 1 and 3 withdraw electron density from C4 and C6. The chlorine at C4 is a good
leaving group. Nucleophiles (primary amines, alkoxides, thiols) can displace the chloride
easily, often without transition metal catalysis, simply by heating in a polar aprotic solvent
(DMF, DMSO, NMP) with a base (

or

).

Selectivity: The C4 position is significantly more reactive than the C2 position (which is

blocked by the fluorophenyl group) and the C6 position (which is occupied by a methyl

group). This allows for regiospecific substitution.
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Application in Medicinal Chemistry[3]
This scaffold is frequently utilized in the development of:

Kinase Inhibitors: The pyrimidine hinge-binding motif is a staple in ATP-competitive inhibitors.

The 2-fluorophenyl group often occupies the hydrophobic pocket adjacent to the gatekeeper

residue.

GPCR Ligands: Biaryl systems constructed via Suzuki coupling at C4 are common in

antagonists for various G-protein coupled receptors.

Agrochemicals: Pyrimidine derivatives are widely used as fungicides and herbicides; the 2-

fluorophenyl moiety enhances lipophilicity and membrane permeability.

Safety & Handling
Hazard Identification:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated

heterocycles can hydrolyze slowly if exposed to atmospheric moisture over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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